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Butyl perbenzoate

Radical initiator Polymerization kinetics Half-life temperature

Butyl perbenzoate (CAS 13269-61-9), predominantly encountered as tert-butyl peroxybenzoate (TBPB; CAS 614-45-9), is the most widely produced perester globally. It belongs to the organic peroxide class and functions as a thermal free-radical initiator for polymerization, copolymerization, and crosslinking reactions.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 13269-61-9
Cat. No. B8692836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl perbenzoate
CAS13269-61-9
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCCCOOC(=O)C1=CC=CC=C1
InChIInChI=1S/C11H14O3/c1-2-3-9-13-14-11(12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3
InChIKeyUPIWXMRIPODGLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Perbenzoate (TBPB) Procurement Guide: Initiator Kinetics, Thermal Safety & Selection Rationale


Butyl perbenzoate (CAS 13269-61-9), predominantly encountered as tert-butyl peroxybenzoate (TBPB; CAS 614-45-9), is the most widely produced perester globally [1]. It belongs to the organic peroxide class and functions as a thermal free-radical initiator for polymerization, copolymerization, and crosslinking reactions . TBPB contains approximately 8.16 wt% active oxygen and has a self-accelerating decomposition temperature (SADT) of about 60 °C [1]. Its half-life profile — 10 hours at 104 °C, 1 hour at 124 °C, and 1 minute at 165 °C [1] — positions it as a medium-temperature initiator, bridging the gap between low-temperature initiators such as dibenzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN), and higher-temperature peroxides such as dicumyl peroxide (DCP). Commercial-grade TBPB is typically supplied at ≥98% assay as a clear to pale yellow liquid .

Why Generic Peroxide Substitution Is Not Advisable When Butyl Perbenzoate Is Specified


Initiator substitution without rigorous validation frequently leads to mismatched decomposition kinetics, altered radical generation profiles, and process failures. TBPB's half-life at 104 °C (10 h) differs substantially from BPO at 73 °C (10 h), AIBN at 65 °C (10 h), and DCP at 117 °C (10 h) [1][2]. Even within the peroxyester subclass, variation in activation enthalpy (34.0 kcal/mol for TBPB vs. 31.9–32.9 kcal/mol for ortho-substituted analogs) [3] alters decomposition timing and radical flux. Moreover, TBPB exhibits documented selectivity in specific crosslinking applications — e.g., it is effective for diene rubber crosslinking in HIPS but ineffective for silicone-based elastomer phases [4] — meaning that substitution can cause complete functional failure. Solvent-dependent initiation behavior, unique to TBPB among peroxides, further precludes generic interchange [5].

Butyl Perbenzoate (TBPB) Differentiation Evidence: Quantitative Comparator Data for Procurement Decisions


Half-Life Temperature Profile: TBPB Occupies a Distinct Thermal Niche Between BPO/AIBN and DCP

The 10-hour half-life temperature (t½,10h) is the most widely used procurement-relevant kinetic benchmark for initiator selection. TBPB exhibits a t½,10h of 104 °C [1], positioning it in a distinct intermediate thermal window that is not occupied by the most common alternative initiators: AIBN (65 °C), dibenzoyl peroxide (BPO, 73 °C), or dicumyl peroxide (DCP, 117 °C) [2][3]. This 31 °C gap above BPO and 13 °C gap below DCP means TBPB uniquely enables sustained radical generation at temperatures where BPO would undergo premature, uncontrolled decomposition and DCP would generate insufficient radical flux for practical polymerization rates.

Radical initiator Polymerization kinetics Half-life temperature Peroxide selection

Active Oxygen Content: TBPB Delivers Higher Radical Yield Per Unit Mass Than BPO or DCP

Active oxygen content directly determines the theoretical radical-generating capacity per unit mass of initiator, which impacts formulation loading, cost efficiency, and decomposition by-product burden. TBPB contains approximately 8.16 wt% active oxygen (theoretical) with commercial grades specifying ≥8.07% minimum [1]. This is substantially higher than dibenzoyl peroxide (BPO) at 6.62 wt% theoretical active oxygen and dicumyl peroxide (DCP) at 5.92 wt% theoretical / ≥5.86% commercial [2]. TBPB thus provides approximately 23% more active oxygen per unit mass than BPO and approximately 38% more than DCP.

Active oxygen content Peroxide efficiency Radical yield Formulation cost

Thermal Safety Classification: TBPB SADT and NFPA Hazard Profile Enable Manageable Storage

TBPB's self-accelerating decomposition temperature (SADT) is approximately 60 °C [1], with recommended maximum storage temperature of 30 °C and minimum of 10 °C . This is lower (i.e., more safety-sensitive) than DCP's SADT of 75 °C [2] but higher than BPO's SADT of 71 °C — although the practical implication depends on packaging configuration. A 2023 thermal hazard assessment using advanced calorimetric techniques classified TBPB as having low overall thermal risk, with SADT values ranging from 40 to 60 °C depending on package size [3]. TBPB carries NFPA reactivity hazard classification [1] and UN 3103 transport classification, requiring temperature-controlled logistics. Critically, TBPB is noted in the literature as 'one of the safest peresters or organic peroxides in handling' [1], which has direct implications for operational safety procedures and insurance costs at industrial facilities.

Thermal safety SADT NFPA classification Storage compliance Peroxide hazard

Decomposition Kinetics: TBPB Activation Parameters Define Predictable Radical Flux Relative to Perester Analogs

In a systematic study of peroxyester decomposition kinetics in cumene at 100 °C, TBPB (compound 1) was assigned a relative decomposition rate of 1.0 with activation parameters ΔH‡ = 34.0 kcal/mol and ΔS‡ = 9.3 cal·deg⁻¹·mol⁻¹ [1]. By comparison, tert-butyl pertoluate (para-methyl analog) decomposed at a relative rate of 1.3 (ΔH‡ = 32.2 kcal/mol, 30% faster), while sterically hindered ortho-substituted analogs such as tert-butyl permesitoate decomposed at 11× the rate of TBPB (ΔH‡ = 31.9 kcal/mol) [1]. This demonstrates that TBPB provides the most moderate, predictable radical generation rate among the perester series, with lower sensitivity to steric or electronic perturbation than substituted analogs. All peresters decomposed via rate-determining O–O bond scission to yield a benzoyloxy radical followed by competitive decarboxylation and hydrogen abstraction [1].

Decomposition kinetics Activation enthalpy Perester reactivity Radical flux control

Crosslinking Selectivity: TBPB Is Effective for Diene Rubber Phases but Fails with Silicone Elastomers

In high-impact polystyrene (HIPS) production, TBPB is the standard initiator for crosslinking the diene rubber (polybutadiene) phase, which is essential for achieving impact resistance [1]. However, when HIPS was formulated with a slightly unsaturated silicone as the elastomer phase, TBPB was experimentally shown to be ineffective as a crosslinking agent; no meaningful crosslinking of the silicone elastomer phase occurred [1]. An alternative initiator — oligodimethylsiloxane with terminal peroxy groups, which is selectively compatible with the silicone rubber phase — was required to achieve effective crosslinking and a substantial increase in impact resistance [1]. This demonstrates that TBPB's crosslinking efficacy is phase-selective and dependent on elastomer polarity and compatibility; it cannot be assumed to work universally across elastomer types.

Crosslinking selectivity HIPS Elastomer phase Silicone rubber Diene rubber

Solvent-Dependent Initiation Behavior: TBPB Monomer Conversion Varies with Solvent Polarity, Unlike DCP or BPO

In a comparative study of free-radical copolymerization of styrene and methyl methacrylate (MMA), a significant solvent dependence of monomer conversion rate was observed for TBPB-initiated reactions: conversion in DMF differed substantially from that in toluene [1]. In contrast, copolymerizations initiated by dicumyl peroxide (DCP) and dibenzoyl peroxide (BPO) showed nearly no impact of solvent on conversion rate [1]. This indicates that TBPB's initiation efficiency is modulated by solvent polarity in a manner not shared by DCP or BPO, likely due to differences in the polarity of the benzoyloxy radical intermediate vs. the cumyloxy or benzoyloxy radicals from the other initiators.

Solvent effect Monomer conversion Microwave polymerization DMF vs. toluene Initiator selectivity

Butyl Perbenzoate (TBPB): Evidence-Based Application Scenarios for Procurement Targeting


Medium-Temperature Bulk/Suspension Styrene Polymerization (100–140 °C): TBPB as the Thermally Matched Initiator

TBPB's 10-hour half-life at 104 °C aligns directly with the operating temperature window of industrial styrene bulk and suspension polymerization processes (100–140 °C) [1]. At these temperatures, BPO (t½,10h = 73 °C) would decompose prematurely during reactor heat-up, while DCP (t½,10h = 117 °C) would generate insufficient radicals for acceptable polymerization rates . TBPB thus enables sustained radical generation throughout the polymerization cycle without the need for initiator staging. Additionally, TBPB can be used in binary initiator mixtures with BPO (lower temperature step) or DCP (higher temperature finishing step) to achieve controlled radical flux across a temperature ramp . PEROXAN PB technical guidance specifies dosing at 0.02–0.1 phr for styrene suspension polymerization with a temperature range of 100–140 °C .

LDPE High-Pressure Tubular and Autoclave Processes: TBPB as a Primary or Co-Initiator at 220–270 °C

In LDPE production, TBPB is used in high-pressure (typically 2300 bar) autoclave and tubular reactor processes at 220–270 °C, often in combination with other peroxides of varying activity to maintain radical concentration throughout the reactor length [1]. TBPB's decomposition products — including CO₂, acetone, tert-butanol, and benzoic acid — are relatively benign compared to some alternative peroxide initiators, and TBPB is noted for having 'less volatile and more environmentally benign' decomposition products relative to other radical initiators . This is particularly relevant for food-contact LDPE applications where residual initiator fragments are regulated. The commercial availability of TBPB at consistent 98%+ purity with defined active oxygen content [1] supports reproducible initiator dosing in continuous LDPE processes.

Unsaturated Polyester Resin (UPR) Curing: TBPB as a High-Temperature Curing Agent for Molding and Pultrusion (100–150 °C)

TBPB is widely used as a curing agent (often termed 'warm hardener') for unsaturated polyester resins at 100–150 °C, with typical dosing of 1–2 wt% [1]. For open and closed mold composites, users value the 'long shelf life of catalyzed resins and high purity' provided by TBPB . Arkema's Luperox P specifies a typical curing temperature of 280–320 °F (138–160 °C) at 0.5–1.0 wt% loading for unsaturated polyester resins . TBPB's SADT of 60 °C requires that catalyzed resin premixes be stored below this temperature, but once heated to curing temperature, TBPB provides rapid, complete cure. When combined with high-reactivity peroxides, TBPB is also effective in pultrusion formulations .

Diene Rubber Crosslinking in HIPS: TBPB as the Phase-Selective Standard Initiator (with Silicone Exclusion)

For conventional high-impact polystyrene (HIPS) production using polybutadiene as the elastomer phase, TBPB is the standard initiator for selectively crosslinking the diene rubber particles [1]. This crosslinking is essential for achieving the desired impact resistance in the final HIPS product. However, procurement must explicitly exclude TBPB for HIPS formulations using silicone-based elastomers, where TBPB has been experimentally demonstrated to be ineffective; a silicone-compatible peroxy-functionalized oligomer is required instead [1]. This application scenario highlights the importance of specifying the elastomer type in procurement documentation when TBPB is the designated crosslinking initiator.

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